molecular formula C18H34O B1353103 ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol CAS No. 82598-08-1

((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol

Cat. No.: B1353103
CAS No.: 82598-08-1
M. Wt: 266.5 g/mol
InChI Key: ZGQDWQYYUGUDAA-UHFFFAOYSA-N
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Description

((trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol is a complex organic compound characterized by its unique structure, which includes a pentyl group attached to a bicyclohexane core with a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol typically involves the following steps:

    Formation of the Bicyclohexane Core: The initial step involves the formation of the bicyclohexane core through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.

    Introduction of the Pentyl Group: The pentyl group is introduced via a Grignard reaction, where pentyl magnesium bromide reacts with the bicyclohexane core.

    Addition of the Methanol Group: The final step involves the addition of the methanol group through a reduction reaction using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of ((trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

((trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo further reduction to form a fully saturated alcohol using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Halides, other substituted derivatives

Scientific Research Applications

((trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ((trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (trans,trans)-4’-Propyl-[1,1’-bi(cyclohexan)]-4-ol
  • (trans,trans)-4’-Butyl-[1,1’-bi(cyclohexan)]-4-yl)methanol

Uniqueness

((trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol is unique due to its specific pentyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-(4-pentylcyclohexyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-19H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQDWQYYUGUDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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